molecular formula C8H5Br3 B8656901 Benzene, 1,2,4-tribromo-5-ethenyl- CAS No. 24162-65-0

Benzene, 1,2,4-tribromo-5-ethenyl-

Cat. No. B8656901
CAS RN: 24162-65-0
M. Wt: 340.84 g/mol
InChI Key: ZFYXTBYFHIVKEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, 1,2,4-tribromo-5-ethenyl- is a useful research compound. Its molecular formula is C8H5Br3 and its molecular weight is 340.84 g/mol. The purity is usually 95%.
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properties

CAS RN

24162-65-0

Product Name

Benzene, 1,2,4-tribromo-5-ethenyl-

Molecular Formula

C8H5Br3

Molecular Weight

340.84 g/mol

IUPAC Name

1,2,4-tribromo-5-ethenylbenzene

InChI

InChI=1S/C8H5Br3/c1-2-5-3-7(10)8(11)4-6(5)9/h2-4H,1H2

InChI Key

ZFYXTBYFHIVKEC-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C=C1Br)Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

105.5 g β-bromoethyl tribromobenzene (as above) (0.25 mol), 1 g triethylbutyl ammonium bromide (as 50% aq.solution) 50 g isopropyl alcohol and 1 g sodium nitrite were stirred at about 500 rpm. in a 1 liter three-necked flask at room temperature. 55.6 g 45% NaOH solution (0.625 mol) were added slowly such that the reaction exotherm gradually raised the temperature to 35° C. When necessary an ice-water bath was raised under the flask to control the temperature. After about 5 minutes of reaction, tribromostyrene started to precipitate from the solution. The stirring was continued for a total of 45 mins. At the end of this period the reaction mixture was filtered using a water vacuum pump. The solid remaining in the funnel was tribromostyrene. The filtered liquid consisted of three separate phases--an aqueous mixture of sodium bromide and hydroxide, an isopropanol phase and a small dark layer containing the heavies. The tribromostyrene was dissolved in n-hexane (approx 150 g), washed with dilute HCl and water and dried over calcium chloride. After filtering off the calcium chloride, the hexane was removed under vacuum at 40° C. until the first crystals appeared. The hexane solution was allowed to cool slowly to room temperature and then in an ice-water bath. The crystals were filtered off, and dried overnight in a vacuum oven at 40° C. 62 g 2,4,5-tribromostyrene were obtained (m.p=64° C.). In the mother liquor (hexane) were dissolved approx. 12 g of products consisting of a mixture of tribromo and tetrabromostyrenes. The isopropanol phase contained about 8 g of product mixtures including dibromostyrene.
Quantity
105.5 g
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reactant
Reaction Step One
Quantity
1 g
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catalyst
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
55.6 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three

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